molecular formula C17H17N3O4S2 B2650832 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide CAS No. 886954-69-4

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2650832
CAS No.: 886954-69-4
M. Wt: 391.46
InChI Key: VYVFXDZXPLUOPJ-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzothiadiazine ring system, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzothiadiazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a chlorosulfonyl isocyanate under controlled conditions.

    Introduction of Sulfanyl Group: The next step involves the introduction of the sulfanyl group at the 3-position of the benzothiadiazine ring. This can be accomplished through a nucleophilic substitution reaction using a thiol reagent.

    Acetamide Formation: The final step involves the acylation of the amine group with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including:

    Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which play crucial roles in disease progression.

    Receptor Modulation: The compound can bind to and modulate the activity of specific receptors, such as G-protein coupled receptors (GPCRs) and ion channels.

    Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine ring system.

    Hydrochlorothiazide: Another diuretic with a benzothiadiazine structure, widely used in the treatment of hypertension.

    Benzothiadiazine Derivatives: Various derivatives with modifications at different positions of the benzothiadiazine ring, exhibiting diverse biological activities.

Uniqueness

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications. The presence of the sulfanyl and acetamide groups enhances its bioactivity and makes it a promising candidate for further research and development.

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-2-24-14-9-5-3-7-12(14)18-16(21)11-25-17-19-13-8-4-6-10-15(13)26(22,23)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVFXDZXPLUOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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